SMIP004 was discovered through chemical genomic and proteomic profiling aimed at identifying compounds that selectively induce apoptosis in cancer cells. The compound's classification as an S-phase kinase-associated protein 2 inhibitor highlights its role in modulating the stability of cell cycle regulators, particularly p27Kip1, which is crucial for controlling cell proliferation and survival in cancerous tissues .
The synthesis of SMIP004 involves several steps that leverage organic chemistry techniques to construct its molecular framework. While specific synthetic routes are not detailed in the provided literature, the general approach typically includes:
The molecular structure of SMIP004 can be represented by its chemical formula and a molecular weight of approximately 205.3 g/mol. The structure features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₉NO |
Molecular Weight | 205.3 g/mol |
CAS Number | 143360-00-3 |
InChI Key | ZFVMECVBUGMWIX-UHFFFAOYSA-N |
SMIP004 participates in several key chemical reactions relevant to its mechanism of action:
The mechanism by which SMIP004 exerts its effects involves multiple pathways:
SMIP004 exhibits several notable physical and chemical properties:
SMIP004 has significant potential applications in scientific research and therapeutic development:
SMIP004 (N-(4-Butyl-2-methylphenyl)acetamide) is a selective small-molecule inhibitor of the CRL1SKP2 E3 ubiquitin ligase complex. Its primary mechanism involves disrupting the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27 (Kip1). SKP2, as the substrate-recognition subunit of the SCF (SKP1-Cullin-1-F-box protein) complex, binds phosphorylated p27 and promotes its polyubiquitination. SMIP004 blocks this interaction, leading to p27 accumulation and G1/S cell cycle arrest in cancer cells [4] [7] [10].
Key biochemical effects include:
Table 1: Impact of SMIP004 on p27 Expression and Cell Cycle in Cancer Models
Cell Line | p27 Upregulation (Fold vs. Control) | G1 Phase Increase (%) | S Phase Decrease (%) |
---|---|---|---|
LNCaP (Prostate) | 2.7 | 10.9 | 10.1 |
A549 (Lung) | 2.1 | 20.1 | 15.9 |
DU145 (Prostate) | 1.3 | 15.2 | 8.0 |
IMR90 (Fibroblast) | 1.1 | 0.5 | 0.3 |
Data compiled from Rico-Bautista et al. (2010) and Calbiochem (2023) [7] [10].
SMIP004 (C13H19NO; MW 205.3) inhibits SKP2 through non-covalent interactions with its substrate-binding domain. The compound’s acetamide group and hydrophobic alkyl chain bind a pocket near the SKP2 Leu-rich repeat (LRR) domain, competitively blocking p27 docking [4] [10]. Critical structural features include:
Table 2: Key Structural Interactions in SMIP004-SKP2 Binding
SMIP004 Region | SKP2 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Acetamide carbonyl | Arg283 | Hydrogen bond | Disrupts p27 phosphate recognition |
Phenyl ring | Phe305 | π-π stacking | Blocks hydrophobic p27 docking site |
4-Butyl group | Ile101 | Van der Waals forces | Induces allosteric shift in LRR domain |
Methyl group | Val299 | Hydrophobic interaction | Stabilizes closed conformation of SKP2 |
This targeted binding differentiates SMIP004 from ATP-competitive kinase inhibitors, as it directly interferes with protein-protein interactions [4] [10].
SMIP004 belongs to a growing class of SKP2 inhibitors but exhibits distinct properties compared to peers:
Table 3: Comparative Profile of Selected CRL1SKP2 Inhibitors
Inhibitor | Target Site | p27 EC50 (µM) | SKP2 Specificity | Additional Effects |
---|---|---|---|---|
SMIP004 | SKP2 LRR domain | 40 | Moderate | Activates UPR; reduces cyclin D1 |
C1/C2 | SKP2-CKS1 interface | 25 | High | No effect on non-CKS1 substrates |
Skp2E3LIs | SKP2-SKP1 binding | 60 | High | Induces SKP2 auto-ubiquitination |
Curcumin | SKP2 mRNA expression | >100 | Low | Antioxidant; NF-κB inhibition |
Notably, SMIP004’s ability to indirectly downregulate SKP2 protein (via disrupted autoregulatory loops) complements its direct inhibition, enhancing its antiproliferative effects [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7